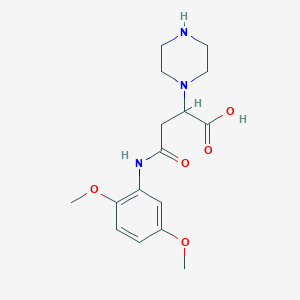

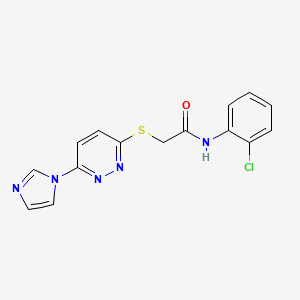

![molecular formula C23H18N4O6S B2520369 Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-60-9](/img/structure/B2520369.png)

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as thieno[2,3-c]pyridazines and pyridazine derivatives, have been synthesized and studied for various properties and potential applications.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine derivatives often involves multi-step reactions starting from simple precursors. For instance, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . This suggests that the synthesis of the compound would also involve building the thieno[3,4-d]pyridazine core followed by functionalization at appropriate positions with the nitrophenylacetamido and ethyl carboxylate groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and, in some cases, confirmed by single-crystal X-ray diffraction studies . These studies provide insights into the arrangement of atoms, the presence of functional groups, and the overall 3D conformation of the molecules. The presence of hydrogen bonding and π-π stacking interactions are common features that stabilize the crystal structures of such compounds.

Chemical Reactions Analysis

Thieno[2,3-c]pyridazine derivatives undergo a variety of chemical reactions, which allow for the introduction of different substituents and the formation of novel heterocyclic systems . For example, treatment with nitrous acid, acetic anhydride, or various reagents can lead to the formation of carboazides, pyrimidothienopyridazines, and other fused heterocyclic systems . These reactions are crucial for diversifying the chemical space and enhancing the biological relevance of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structures. The presence of electron-withdrawing or electron-donating groups, the degree of conjugation, and the rigidity of the molecular framework can affect properties like solubility, melting point, and reactivity . The antibacterial activities of some novel thieno[2,3-c]pyridazines have been evaluated, indicating potential applications in medicinal chemistry . Additionally, the antitumor activities of related compounds have been determined, showing high potency against certain cancer cell lines .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on related thieno[2,3-c]pyridazines shows significant antibacterial activities. These compounds, synthesized through various chemical reactions involving intermediates like carbohydrazide and acetylacetone, have been evaluated for their potential in treating bacterial infections. The antibacterial properties of these novel compounds underscore their importance in developing new antimicrobial agents (Al-Kamali et al., 2014).

Herbicidal Applications

Another area of application involves the synthesis of novel pyridazine derivatives with herbicidal activities. Starting from related ethyl esters, researchers have developed compounds capable of inhibiting chlorophyll at low concentrations, showcasing equal or higher herbicidal activities compared to commercial herbicides. These findings indicate the potential of such compounds in agricultural applications, offering a new approach to weed control (Xu et al., 2008).

Antimitotic Agents

Compounds within this chemical class have shown promise as antimitotic agents, with certain derivatives exhibiting antitumor activity in mice. These findings are crucial for the development of new cancer treatments, highlighting the therapeutic potential of pyridazine derivatives as potent antimitotic agents (Temple et al., 1992).

Synthesis and Characterization

The detailed synthesis and characterization of related compounds provide foundational knowledge for further chemical and pharmaceutical research. Studies involving the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, offer insights into the structural and electronic properties of similar compounds, facilitating the design of new materials and drugs (Viveka et al., 2016).

Adenosine A1 Receptor Modulators

Research into thieno[3,4-d]pyridazine derivatives has identified new allosteric modulators of the adenosine A1 receptor, which can influence cardiovascular and central nervous system functions. These findings open new pathways for the development of drugs targeting cardiovascular diseases and disorders related to the central nervous system (Ferguson et al., 2008).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Based on the wide range of biological activities associated with similar compounds , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

ethyl 5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6S/c1-2-33-23(30)20-17-13-34-21(19(17)22(29)26(25-20)15-6-4-3-5-7-15)24-18(28)12-14-8-10-16(11-9-14)27(31)32/h3-11,13H,2,12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSSGPGZJCBHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

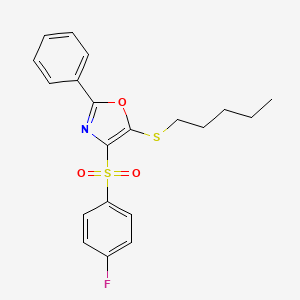

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

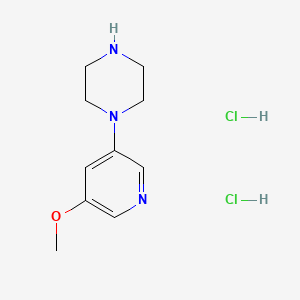

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

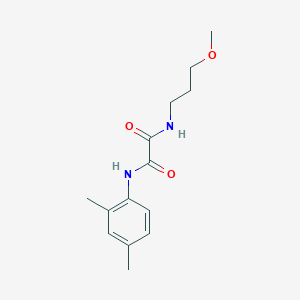

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B2520297.png)

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)

![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)